molecular formula C22H34O4 B166204 Hexyl 2-ethylhexyl phthalate CAS No. 75673-16-4

Hexyl 2-ethylhexyl phthalate

Cat. No.: B166204
CAS No.: 75673-16-4
M. Wt: 362.5 g/mol
InChI Key: BZGXQJVPKYXMDX-UHFFFAOYSA-N
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Description

Hexyl 2-ethylhexyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is widely used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly valued for its ability to impart these properties to polyvinyl chloride (PVC) products, making it a crucial component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and hexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process involves two main steps:

  • Formation of mono(2-ethylhexyl) phthalate.
  • Esterification of the monoester with hexanol to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and the alcohols are mixed and heated under controlled conditions. The reaction is catalyzed by an acid, and the resulting product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis and Degradation

DEHP undergoes hydrolysis under alkaline or acidic conditions:
DEHP + H₂O → Mono(2-ethylhexyl) phthalate (MEHP) + 2-Ethylhexanol

  • Rate : Slow in neutral water (t₁/₂ >1,000 days) but accelerates in alkaline solutions .

  • Biological Hydrolysis : Catalyzed by esterases in mammals, forming MEHP as a primary metabolite .

MediumProductsHalf-LifeReference
Neutral H₂OMEHP, 2-Ethylhexanol>1,000 days
Alkaline H₂OMEHP, saltsHours to days

Oxidation Reactions

DEHP reacts with strong oxidizing agents:
DEHP + Oxidizers (e.g., HNO₃, KMnO₄) → CO₂, H₂O, and phthalic acid derivatives

  • Hazard : Exothermic reactions may ignite products .

  • Autoignition Temperature : 662°F (350°C) .

OxidizerObserved ProductsConditionsReference
Nitric acid (HNO₃)CO₂, phthalic acidRoom temperature
Permanganate (KMnO₄)Dicarboxylic acidsHeated

Thermal Decomposition

At high temperatures (>200°C), DEHP degrades into:
DEHP → 2-Ethylhexanol + Phthalic anhydride + Alkenes

  • Combustion Byproducts : CO, CO₂, and toxic fumes .

Temperature (°C)Major ByproductsReference
200–400Phthalic anhydride, CO
>400Benzene, ethylene derivatives

Reactivity with Acids and Bases

DEHP reacts violently with:

  • Strong acids (e.g., HCl, H₂SO₄): Releases 2-ethylhexanol and generates heat .

  • Strong bases (e.g., NaOH): Saponification produces phthalate salts .

ReactantReaction TypeProductsHazardReference
HClAcidolysis2-Ethylhexanol, phthalateExothermic
NaOHSaponificationSodium phthalateHeat release

Incompatibility with Metals

DEHP generates flammable hydrogen gas when exposed to:
DEHP + Alkali metals (e.g., Na, K) → Metal phthalate + H₂↑

  • Risk : Explosive mixtures with air .

MetalReaction SpeedProductsReference
SodiumRapidSodium phthalate, H₂
LithiumModerateLithium phthalate, H₂

Environmental Degradation

  • Photolysis : Minimal degradation under UV light .

  • Biodegradation : Aerobic microbes metabolize DEHP into CO₂ and H₂O (t₁/₂ = 2–4 weeks) .

PathwayDegradation ProductsHalf-LifeReference
Aerobic microbialCO₂, H₂O14–28 days
AnaerobicPersistent metabolites>1 year

Metabolic Pathways in Humans

DEHP is metabolized sequentially in the liver:

  • Hydrolysis to MEHP (primary metabolite) .

  • Oxidation to 5-OH-MEHP and 5-oxo-MEHP .

Enzyme InvolvedMetaboliteToxicity ProfileReference
CarboxylesteraseMEHPEndocrine disruption
CYP2C95-OH-MEHP, 5-oxo-MEHPHepatotoxicity

Scientific Research Applications

Medical Applications

a. Medical Devices
DEHP is extensively used in medical devices, particularly those made from PVC. These include:

  • Intravenous (IV) bags : DEHP helps maintain the flexibility required for these bags.
  • Tubing : Used in various medical applications to transport fluids.
  • Dialysis equipment : Facilitates the safe transport of blood and other fluids during procedures.

A study indicated that DEHP exposure during medical procedures could significantly increase blood levels of the compound, raising concerns about potential health risks associated with prolonged exposure .

b. Case Study: Extracorporeal Membrane Oxygenation (ECMO)
Research has shown that patients undergoing ECMO procedures exhibited increased levels of DEHP due to contact with PVC components. The study highlighted that the amount of DEHP released into the bloodstream was influenced by the duration and type of PVC used .

Consumer Products

DEHP is incorporated into a variety of consumer products to improve their performance characteristics:

  • Toys : Used in soft plastic toys to enhance flexibility.
  • Flooring and upholstery : Provides durability and comfort.
  • Food packaging : Helps maintain product integrity.

However, regulatory actions have led to restrictions on DEHP use in children's products due to potential health risks, particularly concerning endocrine disruption .

Environmental Impact

DEHP's widespread use has resulted in significant environmental contamination:

  • Leaching from landfills : DEHP can leach from disposed PVC products into soil and groundwater.
  • Airborne pollutants : Industrial emissions contribute to ambient air contamination.

Monitoring studies have shown elevated levels of DEHP near hazardous waste sites, indicating a need for ongoing environmental assessments .

Analytical Methods for Detection

The detection and quantification of DEHP in various matrices are crucial for assessing exposure risks. Common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used for analyzing air, water, and soil samples.
  • High-Performance Liquid Chromatography (HPLC) : Employed for food samples.

Table 1 summarizes selected methods for analyzing DEHP across different sample matrices:

Sample MatrixSample PreparationAssay ProcedureLimit of Detection
AirCollect on cellulose ester membrane filterGC/FID10 μg/sample
Drinking WaterExtract with dichloromethane; concentrate by evaporationGC/MS0.5 μg/L
WastewaterExtract with dichloromethane; dry; concentrateGC/ECD2.0 μg/L

Health Risks and Regulatory Actions

Research indicates potential health risks associated with DEHP exposure, including reproductive toxicity and endocrine disruption. Regulatory bodies have implemented restrictions on its use in certain products, particularly those intended for children . The Consumer Product Safety Improvement Act (CPSIA) has been pivotal in regulating DEHP levels in toys and childcare articles.

Mechanism of Action

Hexyl 2-ethylhexyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). This interaction can lead to various physiological effects, including altered reproductive function, developmental toxicity, and potential carcinogenicity. The compound also induces oxidative stress and disrupts cellular signaling pathways, contributing to its toxicological profile.

Comparison with Similar Compounds

Hexyl 2-ethylhexyl phthalate is similar to other phthalates such as:

    Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer with similar applications but differs in its specific ester groups.

    Diisononyl phthalate (DINP): Another common plasticizer with a different alkyl chain length, offering slightly different physical properties.

    Diisodecyl phthalate (DIDP): Used in similar applications but provides enhanced durability and resistance to high temperatures.

Uniqueness: this compound is unique in its specific combination of hexyl and 2-ethylhexyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability, making it particularly useful in applications requiring both properties.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can better utilize this compound in various fields while also addressing its potential health and environmental impacts.

Biological Activity

Hexyl 2-ethylhexyl phthalate, often referred to as DEHP (di(2-ethylhexyl) phthalate), is a widely used plasticizer in various consumer products. It is known for its ability to enhance the flexibility and durability of plastics. However, concerns regarding its biological activity and potential health effects have emerged due to its classification as an endocrine-disrupting chemical (EDC). This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health.

Overview of Toxicity

DEHP has been linked to a range of toxicological effects across multiple biological systems. The primary health concerns associated with DEHP exposure include:

  • Endocrine Disruption : DEHP interferes with hormone signaling pathways, potentially leading to reproductive and developmental abnormalities.
  • Metabolic Dysfunction : Studies indicate that DEHP exposure may disrupt glucose and lipid metabolism, contributing to obesity and diabetes in children .
  • Neurotoxicity : Evidence suggests that DEHP can affect neural development and function, particularly in early life stages .

Endocrine Disruption

DEHP acts as an endocrine disruptor by mimicking or interfering with the action of hormones. It has been shown to alter the expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, leading to hormonal imbalances .

Metabolic Effects

Research indicates that early-life exposure to DEHP can lead to significant metabolic alterations. For instance, animal studies have demonstrated that maternal exposure results in increased body weight and impaired liver metabolism in offspring, suggesting a long-term impact on metabolic health .

Case Studies and Experimental Data

  • Animal Studies :
    • A study involving BALB/c mice demonstrated that DEHP exposure during pregnancy resulted in increased weight and metabolic dysfunction in offspring. The male offspring exhibited more pronounced effects at lower doses .
    • Another experiment revealed that short-term oral exposure to high levels of DEHP interfered with sperm formation in rodents, although these effects were reversible .
  • Human Epidemiological Studies :
    • Cross-sectional analyses have linked DEHP metabolites with increased body mass index (BMI) and waist circumference among children, indicating a potential risk factor for obesity .
    • A study investigating allergic rhinitis found associations between DEHP exposure and inflammatory responses in patients, suggesting a role in respiratory health issues .

Data Tables

Study Exposure Type Findings Health Implications
Animal Study (BALB/c mice)Maternal exposureIncreased weight and metabolic dysfunction in offspringRisk of obesity and diabetes
Epidemiological Study (children)Urinary metabolitesPositive correlation with BMI and waist circumferencePotential obesity risk factor
Allergic Rhinitis StudyEnvironmental exposureInflammatory responses linked to DEHPPossible respiratory health concerns

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Hexyl 2-ethylhexyl phthalate in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) using EPA Method 8061A is the standard protocol, with retention times (e.g., 3.98–24.404 minutes) varying based on column type and temperature gradients. Polar capillary columns like Rxi-624Sil MS (30 m) provide optimal separation from co-eluting phthalates . Calibration standards should be prepared in hexane at concentrations ≥1,000 µg/mL to ensure detection limits below 1 ppb .

Q. What are the primary toxicological effects of this compound in mammalian systems?

Studies indicate potential reproductive toxicity (classified as Category 1B under EC No 1272/2008) and oxidative stress mechanisms. Oral and dermal LD₅₀ values in rodents are 30,000 mg/kg and 25,000 mg/kg, respectively, with metabolites like mono-(2-ethylhexyl) phthalate (MEHP) implicated in endocrine disruption .

Q. What physicochemical properties influence the environmental persistence of this compound?

Key properties include a molecular weight of 390.56 g/mol, density of 0.980–0.985 g/cm³, and low water solubility. Its log Kow (octanol-water partition coefficient) suggests moderate bioaccumulation potential, but biodegradation rates in aquatic systems remain understudied .

Q. How are metabolites of this compound identified in human biomonitoring studies?

Urinary metabolites such as mono-(2-ethyl-5-carboxyphenyl) phthalate (MECPP) and mono-(2-ethyl-5-oxo-hexyl) phthalate (MEOHP) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with column-switching techniques to enhance sensitivity .

Advanced Research Questions

Q. How can GC-MS parameters be optimized to resolve co-eluting phthalates like this compound?

Adjusting temperature programs (e.g., 40°C to 320°C at 15°C/min) and using mid-polarity columns (e.g., Rxi-17Sil MS) improves separation. For complex matrices, backflushing techniques or two-dimensional GC×GC reduce interference from isomers such as benzyl 2-ethylhexyl phthalate .

Q. What strategies mitigate low precision in this compound quantification during matrix spike analyses?

Precision issues (e.g., 48% RSD) require rigorous internal standardization with deuterated analogs (e.g., d₄-DEHP). Matrix-matched calibration and pre-extraction spikes correct recovery biases, particularly in lipid-rich samples .

Q. How should in vitro studies be designed to assess endocrine-disrupting effects of this compound?

Use human cell lines (e.g., H295R adrenocortical cells) to measure steroidogenic gene expression (CYP17, CYP19) under physiologically relevant doses (1–100 µM). Include co-exposure groups with antioxidants (e.g., N-acetylcysteine) to isolate oxidative stress pathways .

Q. What are best practices for minimizing matrix interference in aquatic toxicity assays?

Solid-phase extraction (SPE) with C18 cartridges followed by silica gel cleanup removes organic contaminants. Test recovery rates using isotopically labeled surrogates and validate with certified reference materials (CRMs) .

Q. How do degradation products of this compound influence ecotoxicological risk assessments?

Aerobic biodegradation produces mono-ester metabolites (e.g., MEHP), which exhibit higher acute toxicity to Daphnia magna (EC₅₀ = 0.5 mg/L) than the parent compound. Long-term studies should integrate microbial community analysis to assess mineralization rates .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity values for this compound?

Cross-validate studies using harmonized OECD guidelines (e.g., Test No. 458 for endocrine disruption). Meta-analyses must account for interspecies variability, exposure duration, and metabolite profiling methodologies .

Q. Why do interlaboratory comparisons show variability in this compound detection limits?

Differences in GC inlet liners, detector sensitivity (e.g., quadrupole vs. TOF-MS), and sample preparation protocols (e.g., sonication time) contribute to variability. Participate in proficiency testing programs (e.g., ERA-NET) to standardize workflows .

Q. Methodological Tables

Analytical Parameter Optimal Condition Reference
GC Column for SeparationRxi-17Sil MS (30 m, 0.25 mm ID, 0.25 µm)
Detection Limit (LC-MS/MS)0.1 ng/mL in urine
Matrix Spike Recovery Range85–110% (validated with d₄-DEHP)
Ecotoxicity Test OrganismDaphnia magna (48h EC₅₀ = 1.2 mg/L)

Properties

IUPAC Name

2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXQJVPKYXMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988333
Record name 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75673-16-4
Record name 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2-ethylhexyl hexyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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